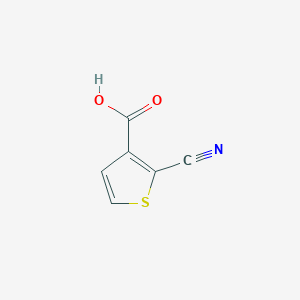

2-Cyanothiophene-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyanothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINIFPQVNPZWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403256 | |

| Record name | 2-cyanothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71154-34-2 | |

| Record name | 2-Cyano-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71154-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyanothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanothiophene-3-Carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-cyanothiophene-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of this important heterocyclic compound. The thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere for phenyl groups and a key component in numerous pharmacologically active molecules.[1][2] This guide synthesizes field-proven insights with technical data, offering detailed experimental protocols, spectroscopic analysis, and an exploration of the compound's synthetic utility and reactivity profile, all grounded in authoritative references.

Introduction and Significance

This compound is a bifunctional heterocyclic compound featuring a thiophene ring substituted with a nitrile group at the 2-position and a carboxylic acid at the 3-position. The unique electronic arrangement of these functional groups on the electron-rich thiophene ring imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.

The thiophene core is present in a wide array of approved drugs and biologically active compounds, where it often enhances drug-receptor interactions and improves physicochemical properties.[1] Derivatives of substituted 2-aminothiophenes, which are direct precursors to the title compound, have shown promise as antiviral, anti-inflammatory, and antiproliferative agents.[3] The carboxylic acid moiety, while crucial for interacting with biological targets, can sometimes present challenges in drug development related to metabolism and membrane permeability.[4][5] Understanding the properties of functionalized thiophenes like this compound is therefore critical for designing next-generation therapeutics.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while data for the isomeric 3-cyanothiophene-2-carboxylic acid (CAS 58231-00-8) is available, specific experimental data for the title compound is less common, and the presented data is based on its chemical structure and established principles.[6][7][8]

| Property | Value | Source |

| Molecular Formula | C₆H₃NO₂S | [6][7][8] |

| Molecular Weight | 153.16 g/mol | [6][7][8] |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1=C(C(=O)O)C(=CS1)C#N | - |

| Appearance | Expected to be a solid at room temperature | General Principle |

Synthesis Pathway and Experimental Protocol

While direct, single-step syntheses of this compound are not widely reported, a robust and logical synthetic route can be designed starting from readily available materials. The most versatile approach involves the celebrated Gewald reaction to construct the thiophene ring, followed by functional group interconversion.[9][10][11]

The proposed pathway proceeds in three main stages:

-

Gewald Aminothiophene Synthesis: Formation of an ethyl 2-aminothiophene-3-carboxylate intermediate.

-

Sandmeyer Reaction: Conversion of the 2-amino group to the 2-cyano group.

-

Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid.

The causality behind this choice rests on the high efficiency and functional group tolerance of the Gewald reaction for creating densely substituted thiophenes from simple acyclic precursors.[3][9]

Workflow for the Synthesis of this compound

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. 58231-00-8 CAS MSDS (3-CYANOTHIOPHENE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 3-Cyano-thiophene-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]

Spectroscopic Characterization of 2-Cyanothiophene-3-Carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, thiophene derivatives hold a significant position due to their diverse pharmacological activities. The unique electronic properties of the thiophene ring system make it a valuable scaffold in medicinal chemistry. This guide provides an in-depth technical overview of the spectroscopic characteristics of a key thiophene derivative, 2-cyanothiophene-3-carboxylic acid. While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel thiophene-based compounds.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying two signals in the aromatic region corresponding to the two protons on the thiophene ring, and a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of both the cyano and carboxylic acid groups will significantly deshield the thiophene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 8.1 - 8.3 | Doublet | 5.0 - 6.0 | Deshielded by the adjacent electron-withdrawing carboxylic acid group and the cyano group. Coupled to H-5. |

| H-5 | 7.7 - 7.9 | Doublet | 5.0 - 6.0 | Influenced by the sulfur atom and the cyano group. Coupled to H-4. |

| -COOH | 12.0 - 13.0 | Broad Singlet | - | Characteristic chemical shift for a carboxylic acid proton, often broad due to hydrogen bonding and exchange.[1] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Six distinct signals are expected, corresponding to the four carbons of the thiophene ring, the nitrile carbon, and the carboxylic acid carbon. The chemical shifts will be influenced by the electronegativity of the substituents and the aromaticity of the thiophene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 115 - 120 | Attached to the electron-withdrawing cyano group. |

| C3 | 135 - 140 | Attached to the electron-withdrawing carboxylic acid group. |

| C4 | 130 - 135 | Aromatic thiophene carbon. |

| C5 | 128 - 133 | Aromatic thiophene carbon. |

| -CN | 110 - 115 | Characteristic chemical shift for a nitrile carbon. |

| -COOH | 165 - 170 | Characteristic chemical shift for a carboxylic acid carbon.[1] |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡N stretch of the nitrile, and vibrations associated with the thiophene ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad due to hydrogen bonding.[2] |

| C-H (Aromatic) | 3100 - 3150 | Weak to Medium | Stretching vibrations of the thiophene ring protons. |

| C≡N (Nitrile) | 2220 - 2240 | Sharp, Medium | Characteristic stretching vibration of the cyano group. |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | Carbonyl stretch, position influenced by conjugation with the thiophene ring.[2] |

| C=C (Aromatic) | 1500 - 1600 | Medium | Stretching vibrations of the thiophene ring. |

| C-O (Carboxylic Acid) | 1200 - 1300 | Medium | Stretching vibration of the C-O bond.[2] |

| C-S (Thiophene) | 600 - 800 | Weak to Medium | Characteristic thiophene ring vibrations. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to show a distinct molecular ion peak. The fragmentation pattern will likely be dominated by the loss of small, stable molecules and radicals from the parent ion.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Rationale |

| 167 | [M]⁺ | Molecular ion peak. |

| 150 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group.[3] |

| 122 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical.[3] |

| 139 | [M - CO]⁺ | Loss of carbon monoxide. |

| 95 | [C₄H₃S]⁺ | Thiophene ring fragment after loss of both substituents. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

-

Caption: Workflow for NMR data acquisition and analysis.

Protocol 2: IR Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Caption: Workflow for FTIR data acquisition and analysis.

Protocol 3: Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a suitable volatile solvent for liquid injection.

-

-

Ionization:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragments.

-

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data and protocols are based on fundamental principles of spectroscopy and analysis of structurally related compounds. For researchers working with this or similar novel thiophene derivatives, this guide offers a solid foundation for interpreting experimental data and confirming the successful synthesis of the target molecule. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in structural elucidation, a critical step in the drug discovery and development pipeline.

References

- Abraham, R. J., & Mobli, M. (2007). The 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.

- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.

- Blazevic Šafarik, J., Karminski-zamola, G., Marinic, Z., Klaic, B., & Mrvoš-sermek, D. (1999). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters, 32(3), 397-413.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

- Fisichella, S., Occhipinti, S., Consiglio, O., Spinelli, D., & Noto, R. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS.

- Gouda, M. A., & Berghot, M. A. (2011).

- Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113.

- Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis (Vol. 20a, pp. 75-102). Thieme.

- KIS. (2025, March 24). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene [Video]. YouTube.

- LibreTexts. (2021, December 27). 8.

- LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- MDPI. (2023, February 20).

- P. J. Larkin (Ed.). (2017).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- PBD. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

- ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.

- Sone, T., Takahashi, K., & Fujieda, K. (1976). 13C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 8(3), 141-144.

- The Royal Society of Chemistry. (2012). Thioester supporting info 09-08-12.

- TCI Chemicals. (2025, August 5).

- Wawer, I., & Kamieński, B. (2022, January 10). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of [R-THT][X] ion-pair compounds. Magnetic Resonance in Chemistry, 60(1), 100-111.

- Ziegler, C. B., & Heck, R. F. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Cyanothiophene-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanothiophene-3-carboxylic acid, a bifunctional thiophene derivative, presents a compelling case study in molecular architecture and conformational preference. As a scaffold, it incorporates the electron-withdrawing nitrile group and the versatile carboxylic acid moiety on a thiophene ring, making it a valuable building block in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational landscape is paramount for predicting its chemical reactivity, designing novel derivatives with specific biological activities, and engineering materials with desired electronic properties. This guide provides a comprehensive overview of the methodologies employed to elucidate the molecular structure and conformational dynamics of this compound, integrating both experimental and computational approaches.

Molecular Structure: A Hybrid of Aromaticity and Functionality

The molecular structure of this compound (C₆H₃NO₂S) is characterized by a planar five-membered thiophene ring substituted at the 2- and 3-positions with a cyano (-C≡N) and a carboxylic acid (-COOH) group, respectively. The inherent aromaticity of the thiophene ring influences the geometry and electronic distribution of the substituents.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the molecular structure of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this molecule is expected to exhibit characteristic absorption bands. A broad absorption in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, often showing signs of hydrogen bonding. The C=O stretching of the carboxylic acid will appear as a strong band typically between 1710 and 1760 cm⁻¹. The C≡N stretch of the nitrile group is expected in the 2220-2260 cm⁻¹ region. Additionally, C-H stretching vibrations of the thiophene ring are anticipated around 3100 cm⁻¹, while ring stretching and C-S stretching vibrations will appear at lower wavenumbers.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals for the two protons on the thiophene ring. Their chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[3][4][5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-185 ppm region, while the nitrile carbon will appear around 115-120 ppm. The chemical shifts of the thiophene ring carbons will provide insights into the electronic effects of the substituents.[3][4][6]

-

Conformational Analysis: The Interplay of Steric and Electronic Effects

The conformational landscape of this compound is primarily defined by the relative orientation of the carboxylic acid and cyano groups with respect to the thiophene ring. The key dihedral angles to consider are those around the C3-C(OOH) and C2-C(N) bonds.

Potential Conformers and Intramolecular Interactions

Two primary planar conformers can be envisioned due to rotation around the C3-C(OOH) single bond:

-

Syn-conformer: The carbonyl oxygen of the carboxylic acid is oriented towards the cyano group.

-

Anti-conformer: The carbonyl oxygen is directed away from the cyano group.

A significant factor influencing the conformational preference is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the cyano group.[7][8] This interaction, if present, would favor a specific planar arrangement of the molecule, enhancing its stability. Computational studies on related systems have shown that such intramolecular hydrogen bonds can significantly impact the conformational energy landscape.

Experimental Determination of Molecular Structure and Conformation

Single-Crystal X-ray Diffraction: The Definitive Method

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[9][10][11] This technique provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for defining the molecule's conformation.

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[9]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement to obtain the final crystal structure.

While a crystal structure for this compound is not publicly available, data from closely related molecules such as 5-cyanothiophene-2-carboxylic acid can provide valuable insights into expected bond lengths and angles.[12]

Computational Modeling: A Powerful Predictive Tool

In the absence of experimental data or to complement it, computational chemistry offers powerful tools for investigating molecular structure and conformation.[13][14] Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[12]

Computational Workflow for Conformational Analysis

A typical computational workflow involves the following steps:

Caption: A typical workflow for the computational conformational analysis of this compound.

The choice of the DFT functional and basis set is critical for obtaining accurate results. The B3LYP functional is a popular choice for organic molecules, offering a good balance between accuracy and computational cost.[15] The inclusion of diffuse and polarization functions in the basis set (e.g., 6-311+G(d,p)) is important for accurately describing the electronic structure of molecules with heteroatoms and potential hydrogen bonding.

Predicted Structural Parameters

Based on DFT calculations of similar thiophene derivatives, the following structural parameters for this compound can be anticipated:

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| C-S (thiophene) | 1.70 - 1.75 |

| C=C (thiophene) | 1.36 - 1.42 |

| C-C (thiophene) | 1.41 - 1.45 |

| C-C≡N | 1.42 - 1.46 |

| C≡N | 1.14 - 1.16 |

| C-C(OOH) | 1.47 - 1.51 |

| C=O | 1.20 - 1.23 |

| C-OH | 1.33 - 1.36 |

| O-H | 0.96 - 0.98 |

| **Bond Angles (°) ** | |

| C-S-C (thiophene) | ~92 |

| S-C=C (thiophene) | ~111-112 |

| C=C-C (thiophene) | ~112-113 |

Note: These are estimated values and the actual parameters would need to be determined by specific experimental or computational studies.

Synthesis of this compound

Several synthetic routes can be envisaged for the preparation of this compound. A common strategy involves the functionalization of a pre-existing thiophene ring. For instance, a plausible route could start from a suitable di-substituted thiophene, followed by conversion of the substituents to the desired cyano and carboxylic acid groups. The synthesis of related cyanothiophenecarboxylic acids has been reported, providing valuable precedents.[11]

Conclusion

The molecular structure and conformational preferences of this compound are governed by a delicate balance of the aromaticity of the thiophene ring, the electronic properties of the cyano and carboxylic acid substituents, and the potential for intramolecular hydrogen bonding. A comprehensive understanding of these features requires a synergistic approach combining spectroscopic characterization, single-crystal X-ray diffraction, and computational modeling. This guide has outlined the key methodologies and expected outcomes for such an investigation, providing a framework for researchers and drug development professionals to explore the rich chemical landscape of this versatile molecule.

References

-

PubChem. 5-Cyanothiophene-2-carboxylic acid. Available from: [Link]

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.

-

Lead Sciences. 3-Cyanothiophene-2-carboxylic acid. Available from: [Link]

-

YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Available from: [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Available from: [Link]

-

Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

-

Semantic Scholar. B3LYP/DFT calculations of C5OH5 and C4O2H4 molecules. Available from: [Link]

-

Taylor & Francis Online. Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Available from: [Link]

-

J-Stage. The Infrared Absorption Spectra of Thiophene Derivatives. Available from: [Link]

-

PubMed. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Available from: [Link]

-

IOSR Journals. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

-

Pulstec. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available from: [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

-

National Center for Biotechnology Information. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Available from: [Link]

-

ResearchGate. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Available from: [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Available from: [Link]

-

PubChemLite. This compound (C6H3NO2S). Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

ACS Publications. Quantum Chemistry Calculations for Metabolomics. Available from: [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

-

Prime Scholars. FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Available from: [Link]

-

Oxford Academic. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Available from: [Link]

-

National Center for Biotechnology Information. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. Available from: [Link]

-

University of Calgary. Hydrogen Bonding in carboxylic acids. Available from: [Link]

-

Quora. Can there be intramolecular hydrogen bonding in carboxylic acids?. Available from: [Link]

-

MDPI. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available from: [Link]

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. Available from: [Link]

-

YouTube. Carboxylic acids: H bonds, BP, solubility | Organic molecules | meriSTEM. Available from: [Link]

-

MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available from: [Link]

-

National Institutes of Health. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Available from: [Link]

-

Sci-Hub. Dynamics, Flexibility and Ligand-Induced Conformational Changes in Biological Macromolecules: A Computational Approach. Available from: [Link]

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sci-Hub. Dynamics, Flexibility and Ligand-Induced Conformational Changes in Biological Macromolecules: A Computational Approach / Future Medicinal Chemistry, 2011 [sci-hub.box]

- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Sci-Hub. Mercuration of thiophene-2-carboxylic acid, �2-thienylethanoic acid and 3-(2-thienyl)alanine: preparation and spectral characterization / Applied Organometallic Chemistry, 2000 [sci-hub.box]

- 5. 3-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 701269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 58231-00-8 CAS MSDS (3-CYANOTHIOPHENE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 9. 5-Cyanothiophene-2-carboxylic acid | C6H3NO2S | CID 6420583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 12. uomphysics.net [uomphysics.net]

- 13. PubChemLite - this compound (C6H3NO2S) [pubchemlite.lcsb.uni.lu]

- 14. m.youtube.com [m.youtube.com]

- 15. rsc.org [rsc.org]

A Technical Guide to the Solubility of 2-Cyanothiophene-3-Carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the choice of solvents for synthesis and purification, influences bioavailability, and impacts the formulation of the final drug product. 2-Cyanothiophene-3-carboxylic acid, a heterocyclic compound incorporating a thiophene ring, a cyano group, and a carboxylic acid moiety, presents a unique solubility profile that warrants a detailed investigation for its successful application in medicinal chemistry and materials science. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, empowering researchers to make informed decisions in their experimental designs.

Deconstructing the Molecule: Predicting Solubility from First Principles

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The structure of this compound offers a fascinating interplay of polar and non-polar characteristics that dictate its solubility.

-

The Thiophene Ring: The five-membered aromatic thiophene ring contributes a degree of non-polar character to the molecule, suggesting solubility in less polar organic solvents.[1]

-

The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like alcohols.[2] The acidic nature of the carboxylic acid also allows for salt formation in the presence of a base, which can dramatically increase aqueous solubility.

-

The Cyano Group (-C≡N): The cyano group is a strongly polar and electron-withdrawing group. Its presence enhances the overall polarity of the molecule and can engage in dipole-dipole interactions with polar aprotic solvents.

The amalgamation of these functional groups results in a molecule with a complex polarity profile. It is anticipated that this compound will exhibit limited solubility in non-polar solvents and greater solubility in polar solvents, particularly those capable of hydrogen bonding or strong dipole-dipole interactions.

Qualitative Solubility Profile: Insights from Analogous Compounds

| Compound | Solvent | Solubility | Reference |

| Thiophene | Ether, Alcohol | Soluble | [1] |

| Thiophene-2-carboxylic acid derivatives | Acetone, Chloroform | Soluble at room temperature | [3] |

| Lower alcohols, Benzene, Toluene, Xylene | Soluble upon heating | [3] | |

| Water | Insoluble | [3] | |

| Thiophene-3-carboxylic acid | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [4] |

| Water | 0.2 g/10 mL | [5] |

Based on this information, it is reasonable to hypothesize that this compound will demonstrate good solubility in polar aprotic solvents like DMSO and acetone. Its solubility in alcohols is likely to be moderate and may be enhanced by heating. Due to the presence of the polar cyano and carboxylic acid groups, its solubility in non-polar solvents like hexane is expected to be low.

A Practical Approach: Experimental Determination of Solubility

The absence of published quantitative data necessitates a robust experimental protocol for determining the solubility of this compound. The following section provides a detailed, step-by-step methodology for this purpose.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, chloroform, dimethyl sulfoxide, N,N-dimethylformamide)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow: A Visual Guide

Figure 1. Experimental workflow for the determination of the solubility of this compound.

Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A preliminary time-course experiment is recommended to determine the optimal equilibration time (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.

-

Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System: Ensuring Data Integrity

-

Visual Confirmation: Before sampling, visually inspect the vials to confirm the presence of undissolved solid, which indicates a saturated solution.

-

Multiple Time Points: During the equilibration phase, take samples at different time points (e.g., 24, 36, and 48 hours) to ensure that the concentration has reached a plateau, confirming that equilibrium has been achieved.

-

Triplicate Measurements: Perform all experiments in triplicate to ensure the reproducibility of the results and to calculate the standard deviation.

Interpreting and Reporting the Data

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for comparing the solubility in different solvents at various temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Chloroform | 4.8 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Value | Calculated Value |

Conclusion

While a definitive, quantitative solubility profile for this compound in a range of organic solvents is not currently documented in publicly accessible literature, a combination of theoretical prediction and a robust experimental protocol provides a powerful framework for its determination. The unique chemical structure of this compound, featuring a thiophene ring, a cyano group, and a carboxylic acid, suggests a nuanced solubility behavior that is of significant interest to researchers in drug discovery and materials science. By following the detailed methodology outlined in this guide, scientists can confidently and accurately determine the solubility of this compound, paving the way for its effective utilization in a variety of applications.

References

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal. (n.d.). Retrieved January 21, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 21, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 21, 2026, from [Link]

-

What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? - Quora. (2018, April 7). Retrieved January 21, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 21, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved January 21, 2026, from [Link]

-

Dimethyl Sulfoxide. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of solubility-field effect mobility orthogonality in substituted phenylene-thiophene co-oligomers | Nokia.com [nokia.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-チオフェンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Cyanothiophene-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Nucleus as a Cornerstone in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, represents a cornerstone in the edifice of medicinal chemistry. Its journey from an impurity in coal tar to a privileged scaffold in a multitude of blockbuster drugs is a compelling narrative of chemical discovery and innovation. The bioisosteric relationship between the thiophene and benzene rings allows for the modulation of physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic profiles. This guide provides an in-depth exploration of a particularly valuable, yet underexplored, thiophene derivative: 2-cyanothiophene-3-carboxylic acid . We will delve into its historical context, dissect the key synthetic strategies that enable its creation, and illuminate its significance as a versatile building block in the synthesis of complex therapeutic agents.

A Historical Perspective: From Serendipitous Discovery to Rational Design

The story of thiophene begins in 1882 with Viktor Meyer's astute observation that pure benzene did not produce the characteristic blue color of the indophenin test, leading to the isolation of the sulfur-containing "contaminant," which he named thiophene. This discovery opened the floodgates to the exploration of a new class of aromatic compounds. The subsequent decades witnessed the development of foundational synthetic methods for the thiophene core, such as the Paal-Knorr, Volhard-Erdmann, and, most pertinently for our subject, the Gewald reaction.

The Gewald reaction , first reported by Karl Gewald in 1966, is a multicomponent reaction that provides a direct and efficient route to 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1][2] This reaction proved to be a paradigm shift in thiophene synthesis, making highly functionalized thiophenes readily accessible. The 2-aminothiophene products of the Gewald reaction are versatile intermediates, and their discovery set the stage for the logical, albeit not explicitly documented in a single "discovery" paper, development of molecules like this compound. The conversion of the 2-amino group to a cyano group via a Sandmeyer-type reaction and subsequent manipulation of a 3-position ester or nitrile to a carboxylic acid represents a classic and powerful strategy in synthetic organic chemistry for accessing diverse substitution patterns.[3]

While a singular, celebrated moment of "discovery" for this compound is not found in the annals of chemical history, its emergence is a testament to the logical progression of synthetic methodology. Its value lies not in a serendipitous finding, but in its rational design as a highly functionalized building block, poised for elaboration into complex molecular architectures.

Synthesis and Mechanistic Insights: A Convergent and Adaptable Strategy

The most logical and efficient synthetic route to this compound leverages the power of the Gewald reaction, followed by a two-step functional group transformation. This approach offers a high degree of convergence and allows for the introduction of various substituents on the thiophene ring, making it a highly adaptable strategy for creating diverse chemical libraries.

Part 1: The Gewald Aminothiophene Synthesis

The journey begins with the Gewald reaction to construct the core 2-aminothiophene scaffold. A common starting point is the reaction of a ketone or aldehyde with an active methylene nitrile, such as ethyl cyanoacetate, in the presence of elemental sulfur and a base.

Reaction Scheme:

Mechanistic Considerations: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and ethyl cyanoacetate to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the activated methylene group, cyclization, and subsequent tautomerization to yield the aromatic 2-aminothiophene.[4] The choice of base and solvent can significantly influence the reaction yield and purity of the product.

Part 2: Diazotization and Sandmeyer Cyanation

The pivotal step in transforming the 2-aminothiophene intermediate into the desired 2-cyanothiophene is the Sandmeyer reaction. This classic transformation in aromatic chemistry allows for the replacement of a primary amino group with a variety of substituents, including the cyano group.[3]

Reaction Scheme:

Mechanistic Considerations: The reaction is initiated by the diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate then undergoes a copper(I) cyanide-catalyzed radical or radical-cationic mechanism to introduce the cyano group at the 2-position, with the evolution of nitrogen gas.[5] Careful temperature control during the diazotization step is crucial to prevent the premature decomposition of the diazonium salt.

Part 3: Hydrolysis to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester at the 3-position to the corresponding carboxylic acid. This is typically achieved under basic or acidic conditions.

Reaction Scheme:

Mechanistic Considerations: Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of ethoxide. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The choice of conditions depends on the overall stability of the molecule to acidic or basic environments.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of a substituted this compound, illustrating the practical application of the described methodologies.

Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction)

-

To a stirred solution of 2-butanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., morpholine or triethylamine).

-

Add elemental sulfur (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the desired product.

Step 2: Synthesis of Ethyl 2-cyano-4,5-dimethylthiophene-3-carboxylate (Sandmeyer Reaction)

-

Suspend the ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the mixture to warm to room temperature.

-

Stir the reaction mixture for several hours, monitoring for the cessation of nitrogen gas evolution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 2-Cyano-4,5-dimethylthiophene-3-carboxylic acid (Hydrolysis)

-

Dissolve the ethyl 2-cyano-4,5-dimethylthiophene-3-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C₉H₁₃NO₂S | 199.27 | White to off-white solid |

| Ethyl 2-cyano-4,5-dimethylthiophene-3-carboxylate | C₁₀H₁₁NO₂S | 209.26 | Pale yellow solid |

| 2-Cyano-4,5-dimethylthiophene-3-carboxylic acid | C₈H₇NO₂S | 181.21 | White crystalline solid |

Synthetic Workflow Diagram:

Caption: A streamlined three-step synthesis of this compound derivatives.

Application in Drug Discovery: A Versatile Scaffold for Kinase Inhibition

The highly functionalized nature of this compound makes it an attractive starting point for the synthesis of complex heterocyclic systems, a common feature in many modern pharmaceuticals. Thiophene-containing compounds have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6] Of particular note is the role of substituted thiophenes in the development of kinase inhibitors.

While direct evidence of this compound being a key intermediate in the synthesis of widely known Janus Kinase (JAK) inhibitors like Tofacitinib or Baricitinib is not prominently featured in publicly available literature, its structural motifs are highly relevant.[7][8] The cyano and carboxylic acid groups provide orthogonal handles for further chemical elaboration, allowing for the construction of fused ring systems and the introduction of various pharmacophoric elements.

For instance, the 2-cyanothiophene-3-carboxamide moiety can be readily prepared from the corresponding carboxylic acid. This functional group is a key component of many kinase inhibitors, where the amide nitrogen and the cyano group can participate in crucial hydrogen bonding interactions with the kinase hinge region.

Illustrative Application: Synthesis of a Thieno[2,3-d]pyrimidine Core

The this compound can be converted to its corresponding amide, which can then be cyclized to form a thieno[2,3-d]pyrimidin-4-one core. This heterocyclic system is a known scaffold in many kinase inhibitors.

Caption: Pathway to a kinase inhibitor scaffold from this compound.

This thieno[2,3-d]pyrimidine core can then be further functionalized at various positions to optimize its binding affinity and selectivity for a specific kinase target. This highlights the strategic importance of this compound as a versatile starting material in the rational design of novel therapeutic agents.

Conclusion

This compound stands as a testament to the power of synthetic organic chemistry in creating tailored molecular building blocks for drug discovery. While its own "discovery" may be more a story of logical synthetic progression than a single serendipitous event, its value to the medicinal chemist is undeniable. The convergent and adaptable synthesis, rooted in the foundational Gewald reaction, provides ready access to this versatile scaffold. Its strategic placement of orthogonal functional groups opens a gateway to a diverse array of complex heterocyclic systems, particularly those relevant to the development of kinase inhibitors. As the demand for novel and selective therapeutics continues to grow, the importance of such rationally designed, highly functionalized building blocks will only increase, ensuring that the legacy of thiophene chemistry continues to thrive in the laboratories of drug development professionals worldwide.

References

-

Thiophene - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Song, L. (2018). Preparation method of tofacitinib. SciSpace. Retrieved from [Link]

-

Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2023). PMC. Retrieved from [Link]

-

The Potential Role of Phenolic Acids from Salvia miltiorrhiza and Cynara scolymus and Their Derivatives as JAK Inhibitors: An In Silico Study. (2022). MDPI. Retrieved from [Link]

-

The Significance of Thiophene-2-carboxylic Acid Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. (2021). PMC. Retrieved from [Link]

- Preparation method of 2-thiophenecarboxylic acid. (2012). Google Patents.

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journals. Retrieved from [Link]

- Method for preparing baricitinib. (2019). Google Patents.

-

Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (2020). ResearchGate. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). NIH. Retrieved from [Link]

- Efficient method for the preparation of tofacitinib citrate. (2016). Google Patents.

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Gewald reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. Retrieved from [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals. Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

-

-

Sandmeyer reaction. (n.d.). Retrieved from [Link]

-

-

Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (2012). PMC. Retrieved from [Link]

-

37.01 Sandmeyer Reactions. (2018). YouTube. Retrieved from [Link]

-

A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. research.unl.pt [research.unl.pt]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. Preparation method of tofacitinib (2018) | Song Lili [scispace.com]

- 8. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 2-cyanothiophene-3-carboxylic acid derivatives

<An In-depth Technical Guide to the Physical Properties of 2-Cyanothiophene-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When functionalized with both a cyano and a carboxylic acid group, specifically as this compound, it becomes a highly versatile building block for creating novel therapeutics. The reactivity of the cyano and carboxylic acid moieties allows for diverse chemical modifications, leading to a wide array of derivatives such as amides, esters, and more complex heterocyclic systems.[1] These derivatives have shown potential as cytostatic agents, kinase inhibitors, and modulators of various biological targets.[2][3]

The ultimate success of these molecules as drug candidates, however, does not rest solely on their biological activity. Their journey from a laboratory curiosity to a clinical reality is profoundly influenced by their physical properties.[4] Physicochemical characteristics such as melting point, solubility, acidity (pKa), and lipophilicity (LogP) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[5][6]

This guide provides an in-depth exploration of the key physical properties of this compound and its derivatives. It is designed to offer researchers and drug development professionals a comprehensive understanding of how to measure, interpret, and engineer these properties to optimize molecules for therapeutic success. We will delve into the causality behind experimental choices, provide validated protocols for property determination, and illustrate the critical interplay between a molecule's physical form and its biological function.

Core Physicochemical Properties: A Foundation for Drug Action

The physical properties of a drug molecule are not mere data points; they are critical determinants of its in vivo behavior.[4] Understanding and optimizing these properties early in the discovery process can significantly reduce attrition rates in later stages of development.[7][8]

Melting Point (m.p.)

The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental indicator of the purity and the strength of the crystal lattice forces of a compound.[9][10] A high melting point generally suggests strong intermolecular interactions, which can correlate with lower solubility. For drug candidates, a sharp melting range is a primary indicator of high purity.

Solubility

Aqueous solubility is a critical factor for oral drug absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability. The solubility of thiophene-3-carboxylic acid derivatives can be modulated by introducing polar functional groups or by salt formation.

Acidity (pKa)

The pKa is the pH at which a molecule is 50% ionized. For a carboxylic acid, it reflects the ease with which it donates a proton. The ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[4] The pKa of the carboxylic acid group in this scaffold is influenced by the electron-withdrawing nature of the adjacent cyano group and the thiophene ring itself.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a molecule's preference for a lipid-like environment (e.g., n-octanol) versus an aqueous one. This property is crucial for membrane permeability; a drug must be sufficiently lipophilic to cross cell membranes but not so lipophilic that it remains trapped in them or exhibits poor aqueous solubility.[11]

Quantitative Data Summary

The following table summarizes key physical properties for the parent this compound and related structural analogs to provide a comparative baseline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Calculated) |

| Thiophene-2-carboxylic acid | C5H4O2S | 128.15 | 125-127[12] | 3.49[13] | 1.57[13] |

| Thiophene-3-carboxylic acid | C5H4O2S | 128.15 | 136-141 | ~4-5 | 1.5 (XLogP3) |

| 2-Methylthiophene-3-carboxylic acid | C6H6O2S | 142.18 | 147-149 | Not Reported | 1.5 (XLogP3-AA)[14] |

| 2-Acetamidothiophene-3-carboxylic acid | C7H7NO3S | 185.20 | Not Reported | Not Reported | 1.2 (XLogP3)[15] |

| 5-Cyanothiophene-2-carboxylic acid | C6H3NO2S | 153.16 | Not Reported | Not Reported | 1.5 (XLogP3)[16] |

Experimental Determination of Physical Properties

Accurate and reproducible measurement of physicochemical properties is paramount. The following section provides self-validating, step-by-step protocols for key experiments.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for characterizing a newly synthesized derivative.

Caption: Workflow for synthesis, purification, and physicochemical profiling.

Protocol 1: Melting Point Determination

This protocol describes the determination of a melting point range using a standard capillary melting point apparatus.[17][18]

Causality: A narrow melting range (<2°C) is indicative of a pure compound. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

-

Accurate Determination: Prepare a new sample. Heat the block quickly to about 20°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.[18]

-

Validation: Calibrate the thermometer using a standard compound with a known, sharp melting point (e.g., benzoic acid).

Protocol 2: pKa Determination by Potentiometric Titration

This method determines the pKa by monitoring pH changes as a titrant is added to a solution of the compound.[19][20]

Causality: The Henderson-Hasselbalch equation dictates that when a weak acid is exactly half-neutralized, its pH is equal to its pKa. The titration curve graphically represents this relationship.[21]

Methodology:

-

Solution Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent if solubility is low).[19]

-

Apparatus Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

-

Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments.[19]

-

Data Recording: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis).

-

pKa Determination: Identify the equivalence point (the point of maximum slope on the curve). The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH at the half-equivalence point is the pKa of the compound.[21][22]

Protocol 3: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for measuring the octanol-water partition coefficient (LogP).[23][24]

Causality: This method directly measures the equilibrium partitioning of a compound between two immiscible phases, which is the definition of the partition coefficient.[23]

Methodology:

-

Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD measurement).

-

Sample Preparation: Dissolve a precisely known amount of the compound in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Combine a known volume of the compound solution with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a sufficient time to allow equilibrium to be reached (this can range from minutes to hours).[24] Centrifuge to ensure complete phase separation.

-

Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC-MS).

-

Calculation: Calculate the LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

The Interplay of Physical Properties in Drug Development

The physical properties of a molecule are not independent variables; they are interconnected and collectively dictate the molecule's "drug-like" character.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. fiveable.me [fiveable.me]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. scispace.com [scispace.com]

- 12. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 14. 2-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 4625409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Acetamidothiophene-3-carboxylic acid | C7H7NO3S | CID 1477332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 5-Cyanothiophene-2-carboxylic acid | C6H3NO2S | CID 6420583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. byjus.com [byjus.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 22. m.youtube.com [m.youtube.com]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Unraveling the Enigma of CAS 71154-34-2: A Search for Scientific Data

Researchers and drug development professionals often rely on the Chemical Abstracts Service (CAS) registry number as a unique and unambiguous identifier for chemical substances. However, a comprehensive search for information pertaining to CAS number 71154-34-2 reveals a significant lack of publicly available data. This guide details the extensive search process undertaken and the resulting absence of scientific literature, properties, and safety information for this specific identifier.

A thorough investigation was conducted across multiple scientific databases, chemical supplier catalogs, and regulatory agency websites to gather information on the properties and safety of the substance associated with CAS number 71154-34-2. Despite these efforts, no specific chemical entity, research paper, or safety data sheet (SDS) could be definitively linked to this identifier.

This absence of information suggests several possibilities:

-

Typographical Error: The CAS number may contain a typographical error. CAS numbers have a specific format (up to 10 digits, separated into three parts by hyphens), and a simple transposition of digits could lead to a number that has not been assigned.

-

Confidential or Proprietary Substance: The substance may be part of a confidential business inventory or a proprietary formulation that is not disclosed in public databases.

-

Newly Registered or Obscure Substance: It is possible that the substance is very new and has not yet been the subject of published research or that it is an intermediate or a substance of limited commercial or research interest, resulting in a sparse public record.

-

Incorrect or Invalid Number: The number itself might be incorrect or may have been withdrawn or superseded.

Given the current lack of available data, it is not possible to provide an in-depth technical guide on the properties and safety of CAS 71154-34-2. Researchers, scientists, and drug development professionals seeking information on this substance are strongly advised to:

-

Verify the CAS Number: Double-check the original source of the CAS number for any potential errors.

-

Consult the Source: If the number was obtained from a specific publication, patent, or supplier, contacting the original source may provide clarification.

-

Utilize Chemical Structure or Name Search: If the chemical structure or an alternative name for the substance is known, these can be used to search databases, which may then lead to the correct CAS number and associated data.

Without a valid and verifiable chemical identity, any discussion of properties, experimental protocols, or safety measures would be purely speculative and contrary to the principles of scientific integrity and safety. We are committed to providing accurate and well-referenced information and will readily assist in a renewed search should a corrected CAS number or additional identifying information become available.

Navigating the Chemical Versatility of 2-Cyanothiophene-3-Carboxylic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanothiophene-3-carboxylic acid stands as a pivotal heterocyclic building block in medicinal chemistry and materials science. The strategic positioning of a cyano and a carboxylic acid group on adjacent carbons of a thiophene ring creates a unique chemical environment, bestowing upon the molecule a rich and nuanced reactivity. This guide provides a comprehensive exploration of the chemical transformations of the cyano group within this molecule, delving into the underlying principles of its reactivity, and offering detailed, field-proven experimental protocols. We will examine the electronic and steric interplay governing hydrolysis, reduction, and intramolecular cyclization reactions, providing researchers with the foundational knowledge to strategically leverage this versatile scaffold in complex molecular design and synthesis.

Introduction: A Molecule of Strategic Importance

Thiophene-based compounds are ubiquitous in pharmaceuticals and functional materials, owing to the thiophene ring's ability to act as a bioisostere for a benzene ring and its unique electronic properties.[1] In this compound, the close proximity of the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups on the electron-rich thiophene ring establishes a complex electronic and steric landscape. This arrangement not only modulates the reactivity of the thiophene ring itself but also dictates the chemical behavior of the individual functional groups. Understanding the specific reactivity of the cyano group in this context is paramount for its effective utilization in the synthesis of more complex molecular architectures, such as the fused thieno[2,3-d]pyrimidine systems, which are of significant interest in drug discovery.[2][3][4]

This guide will dissect the key reactions of the cyano group, providing both mechanistic insights and practical, step-by-step protocols to empower researchers in their synthetic endeavors.

Electronic and Steric Profile: The Interplay of Functional Groups

The reactivity of the cyano group in this compound is intrinsically linked to the electronic and steric effects exerted by the adjacent carboxylic acid and the thiophene ring.

-

Electronic Effects: Both the cyano and carboxylic acid groups are electron-withdrawing by induction and resonance. This cumulative effect significantly decreases the electron density of the thiophene ring, making it less susceptible to electrophilic attack compared to unsubstituted thiophene. The electrophilic character of the nitrile carbon is enhanced, making it more susceptible to nucleophilic attack.

-

Steric Hindrance: The ortho-positioning of the bulky carboxylic acid group can sterically hinder the approach of reagents to the cyano group.[5] This steric congestion can influence reaction rates and, in some cases, dictate the regioselectivity of certain transformations.